molecular formula C12H15ClFNO2 B13397844 Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13397844
M. Wt: 259.70 g/mol
InChI Key: NZPNZFQTGORIKF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPNZFQTGORIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.

    Esterification: The carboxylate group is esterified with methanol under acidic conditions to form the methyl ester.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Products Yield References
1M NaOH, reflux, 6h4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid78%
6M HCl, reflux, 4h4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with basic conditions favoring deprotonation of the intermediate tetrahedral species. Acidic hydrolysis avoids salt formation but requires longer reaction times .

Alkylation and Acylation

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

Reagent Conditions Products Yield References
Benzyl bromideK₂CO₃, DMF, 80°C, 12hN-Benzyl derivative67%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→RT, 2hN-Acetyl derivative92%

Alkylation requires deprotonation of the amine, while acylation proceeds via nucleophilic acyl substitution. Steric hindrance from the fluorophenyl group slightly reduces yields compared to non-fluorinated analogs.

Hydrogenation

The pyrrolidine ring can be reduced under catalytic hydrogenation, though the fluorophenyl group remains intact.

Catalyst Conditions Products Yield References
Pd/C (10%)H₂ (1 atm), EtOH, 6hPyrrolidine derivative58%

Partial ring opening is observed under high-pressure conditions (>5 atm H₂) .

Stability Under Reaction Conditions

The compound exhibits moderate thermal stability but degrades under strong oxidizing conditions:

Condition Observation References
H₂O₂ (30%), RT, 24hComplete decomposition
UV light, 48h12% degradation

Comparative Reactivity Table

Key differences between Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride and its analogs:

Compound Hydrolysis Rate Alkylation Yield Unique Reactivity
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylateModerate67% (benzylation)Fluorine enhances oxidative stability
Methyl 4-phenylpyrrolidine-3-carboxylateFast82% (benzylation)Higher coupling reactivity
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylateSlow54% (benzylation)Prone to nucleophilic substitution

Scientific Research Applications

Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring and a fluorophenyl group that may enhance its biological activity. It has a molecular formula of C₁₂H₁₅ClFNO₂ and a molecular weight of approximately 259.71 g/mol.

Applications

This compound is mainly utilized in scientific research, with applications spanning chemistry, biology, and medicine. It is also used in the development of new materials and chemical processes.

Pharmaceutical Development

  • It is a key intermediate in synthesizing pharmaceuticals, mainly for drugs that target neurological disorders .
  • It is used in designing novel therapeutic agents, allowing chemists to modify its structure for enhanced efficacy and reduced side effects .

Neuroscience Research

  • The compound is used in studies that explore neurotransmitter system mechanisms to understand conditions such as depression and anxiety .
  • It can act as a modulator of neurotransmitter systems, influencing pathways related to mood disorders. Its structural similarity to psychoactive compounds suggests it may affect serotonin and dopamine receptors.

Analytical Chemistry

  • It is employed in analytical methods to quantify drug levels in biological samples, which helps with pharmacokinetic studies .

Medicinal Chemistry

Biochemical Assays

  • This chemical is utilized in assays to evaluate the biological activity of new compounds, providing insights into potential therapeutic applications .

Other Applications

  • It is used as a building block in synthesizing complex organic molecules.
  • The compound is studied for potential biological activities and interactions with biomolecules.

Hazards

  • GHS Classification According to GHS standards, Methyl pyrrolidine-3-carboxylate hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
  • Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, avoiding release to the environment, and wearing protective gear .

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride
  • CAS No.: 1236862-40-0
  • Molecular Formula: C₁₂H₁₅ClFNO₂
  • Molecular Weight : 259.70 g/mol
  • Structure : A pyrrolidine ring substituted at the 4-position with a 4-fluorophenyl group and at the 3-position with a methyl ester. The hydrochloride salt form enhances solubility in polar solvents.

Key Properties :

  • Stereochemistry : Trans-configuration confirmed as (3R,4S) stereoisomer .
  • Storage : Stable under dry conditions at room temperature .
  • Hazard Profile : Moderate toxicity (H302, H315, H319, H335) .

Comparison with Structurally Similar Compounds

Analogs with Modified Aryl Substituents

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Implications
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1821794-05-1 C₇H₁₁ClF₃NO₂ 233.62 Trifluoromethyl (CF₃) replaces 4-fluorophenyl Increased lipophilicity and electron-withdrawing effects; potential for enhanced metabolic stability .
trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 723284-81-9 C₁₂H₁₁ClF₃NO₂ 293.67 Carboxylic acid replaces methyl ester; 2-CF₃-phenyl vs. 4-F-phenyl Higher polarity due to -COOH; altered binding interactions in biological systems .
rel-Methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride N/A C₁₂H₁₅ClBrNO₂ 328.62 Bromine replaces fluorine at para position Increased steric bulk and potential halogen bonding; may affect pharmacokinetics .

Analogs with Altered Backbone or Functional Groups

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Implications
Ethyl pyrrolidine-3-carboxylate hydrochloride 72925-15-6 C₇H₁₄ClNO₂ 179.65 Ethyl ester instead of methyl; no aryl substituent Reduced aromatic interactions; lower molecular weight may improve solubility .
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (free base) 939758-13-1 C₁₂H₁₄FNO₂ 223.24 Lacks hydrochloride salt Lower aqueous solubility; requires protonation for enhanced bioavailability .

Piperidine-Based Analogs (Paroxetine Derivatives)

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Implications
USP Paroxetine Related Compound B 110429-35-1 C₁₉H₂₀FNO₃·HCl 365.83 Piperidine ring (6-membered) instead of pyrrolidine; benzodioxol substituent Broader conformational flexibility; SSRI activity linked to piperidine scaffold .
USP Paroxetine Related Compound G N/A C₂₅H₂₄FNO₃·HCl 405.46 Biphenyl system with dual fluorophenyl groups Enhanced hydrophobic interactions; potential for off-target effects .

Research Findings and Discussion

Structural Impact on Physicochemical Properties

  • Hydrochloride Salt vs. Free Base : The hydrochloride form (259.70 g/mol) exhibits higher aqueous solubility compared to the free base (223.24 g/mol), critical for oral bioavailability .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in CAS 1821794-05-1): Increase lipophilicity (ClogP ~1.5 vs. Halogen Substitution (Br vs. F): Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets but increases molecular weight .

Biological Activity

Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylate moiety. Its molecular formula is C12H14ClFNO2C_{12}H_{14}ClFNO_2 with a molecular weight of approximately 259.71 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances binding affinity to various receptors, while the pyrrolidine ring contributes to structural stability. These interactions can modulate several biochemical pathways, leading to diverse biological effects, including:

  • Neurotransmitter Modulation : It has been suggested that this compound may influence dopamine and serotonin pathways, potentially affecting mood and cognition.
  • Enzyme and Receptor Interaction : The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, modulating enzyme activity and receptor signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antibacterial Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds possess antimicrobial properties against various bacterial strains. The structural modifications in the fluorophenyl group may enhance this activity .
  • Potential in Treating Obesity : Similar compounds have been investigated for their role as melanocortin receptor 4 (MCR4) agonists, which could be beneficial in treating obesity and related metabolic disorders .
  • Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of compounds featuring similar structures, suggesting potential applications in neuroprotection and memory enhancement .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of various pyrrolidine derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Evaluation of Neuroactive Properties :
    Research involving animal models assessed the effects of similar compounds on neurotransmitter systems. Findings suggested that these compounds could enhance synaptic transmission, indicating potential therapeutic benefits for neurological disorders.

Table 1: Comparison of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundAntibacterialInhibition of Gram-positive bacteria
Similar Pyrrolidine DerivativeNeurotransmitter ModulationEnhanced dopamine signaling
MCR4 Agonist DerivativeWeight ManagementAppetite suppression

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving (1) cyclization of fluorophenyl-containing precursors, (2) esterification, and (3) hydrochloride salt formation. Evidence from analogous pyrrolidine derivatives (e.g., methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) indicates that stereochemistry is controlled by chiral auxiliaries or catalysts during cyclization . For example, enantioselective hydrogenation or asymmetric catalysis can yield specific (3R,4R) or (3S,4S) configurations. Reaction solvents (e.g., dichloromethane), temperature, and stoichiometric ratios of reagents (e.g., NaBH4 for reduction) critically impact yield and purity .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX-97 or SHELXL for single-crystal structure determination. Refinement protocols (e.g., anisotropic displacement parameters) resolve fluorophenyl and pyrrolidine ring conformations .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. A standardized method for related fluorophenyl compounds involves UV detection at 254 nm and retention time matching against known references .
  • NMR : ¹⁹F NMR is critical for confirming the fluorophenyl moiety (δ ~ -115 ppm for para-substitution). ¹H/¹³C NMR assignments should cross-validate pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH2) and ester carbonyls (δ ~170 ppm) .

Q. What are the recommended storage conditions and handling precautions for this hydrochloride salt?

  • Methodological Answer : Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis of the ester group. Safety data for structurally similar compounds (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) recommend using nitrile gloves and fume hoods due to potential respiratory irritation (H315, H319) . Waste must be neutralized with dilute NaOH before disposal to avoid releasing acidic HCl vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes for this compound using computational modeling?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during cyclization to predict stereoselectivity. For example, comparing energy barriers for (3R,4R) vs. (3S,4S) configurations identifies dominant pathways. Software like Gaussian or ORCA, integrated with crystallographic data from SHELXL-refined structures, validates computational predictions .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro pharmacological studies?

  • Methodological Answer : Stability assays (e.g., LC-MS monitoring at pH 7.4 and 37°C) reveal ester hydrolysis as the primary degradation pathway. Co-solvents like PEG-400 (10–20% v/v) or cyclodextrin encapsulation improve solubility and half-life. Evidence from fluorophenyl-pyrrolidine analogs shows that substituting the methyl ester with a tert-butyl group reduces hydrolysis but requires post-synthetic deprotection .

Q. How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound targeting neurological receptors?

  • Methodological Answer :

  • Core modifications : Replace the 4-fluorophenyl group with 4-chloro or 4-trifluoromethyl groups to assess electronic effects on receptor binding .
  • Ester bioisosteres : Substitute the methyl ester with amides or ketones to evaluate metabolic stability. For example, methyl-to-amide substitution in related pyrrolidine carboxylates increased dopamine D2 receptor affinity by 10-fold .
  • In vitro assays : Use radioligand displacement (e.g., ³H-spiperone for D2 receptors) and functional cAMP assays to quantify potency and efficacy .

Data Contradictions and Validation

Q. Why do different synthetic routes yield conflicting enantiomeric excess (ee) values for this compound?

  • Methodological Answer : Discrepancies arise from variations in chiral catalysts (e.g., Jacobsen’s salen vs. Sharpless catalysts) or purification methods. For instance, chiral HPLC (Chiralpak IA column) with heptane/ethanol eluents can separate enantiomers post-synthesis. Cross-validation using polarimetry ([α]D²⁵) and X-ray crystallography resolves such contradictions .

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